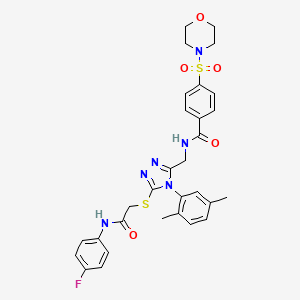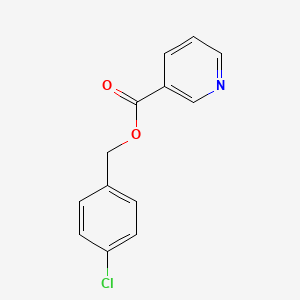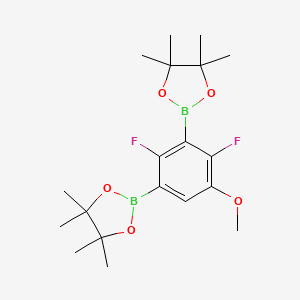
2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester” is a chemical compound with the CAS Number: 2096332-73-7 . It has a molecular weight of 396.05 and its IUPAC name is 2,4-difluoro-3,5-bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl methyl ether .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H28B2F2O5/c1-16(2)17(3,4)26-20(25-16)11-10-12(24-9)15(23)13(14(11)22)21-27-18(5,6)19(7,8)28-21/h10H,1-9H3 .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling . They can be converted into a broad range of functional groups . Protodeboronation of pinacol boronic esters has been achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of an oxidizing agent .Physical And Chemical Properties Analysis
This compound is stored at refrigerated temperatures .Scientific Research Applications
Cancer Treatment
Arylboronic acids have been used in boron neutron capture therapy and drug transport polymers in cancer treatment .
Organic Synthesis
Pinacol boronic esters are valuable building blocks in organic synthesis, particularly in catalytic protodeboronation .
Asymmetric Synthesis
Organoboron compounds are utilized in asymmetric synthesis, providing access to diverse molecules with high enantioselectivity .
Polymer Synthesis
Boronic esters are employed in the synthesis of novel copolymers with specific optical and electrochemical properties .
Mechanism of Action
Target of Action
Boronic acids and their esters, such as this compound, are often used in the design of new drugs and drug delivery devices .
Mode of Action
The compound likely interacts with its targets through the boronic ester functional groups. These groups can undergo reactions such as protodeboronation , which could potentially lead to changes in the target molecules.
Biochemical Pathways
Boronic acids and their esters are known to be involved in various chemical reactions, which could potentially affect multiple biochemical pathways .
Pharmacokinetics
It’s important to note that these compounds are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph . This could potentially affect their bioavailability.
Action Environment
Environmental factors such as pH can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH .
properties
IUPAC Name |
2-[2,4-difluoro-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28B2F2O5/c1-16(2)17(3,4)26-20(25-16)11-10-12(24-9)15(23)13(14(11)22)21-27-18(5,6)19(7,8)28-21/h10H,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSADMYCXJHVNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)B3OC(C(O3)(C)C)(C)C)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28B2F2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

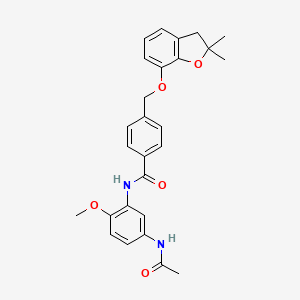
![N-(3-chloro-4-methylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2941233.png)
![N-(4-chlorobenzyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941234.png)
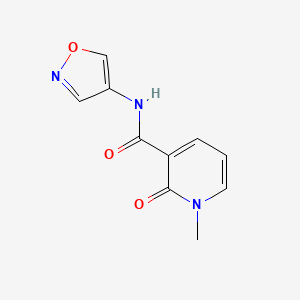
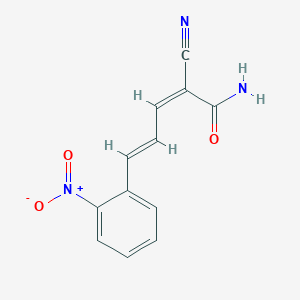
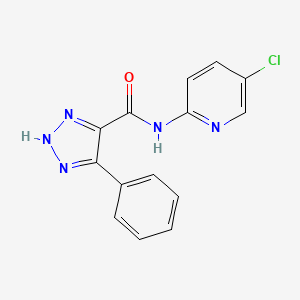

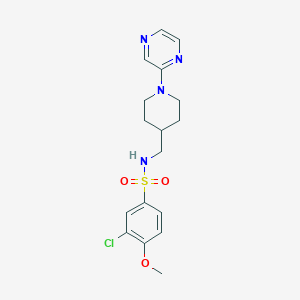
![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/no-structure.png)
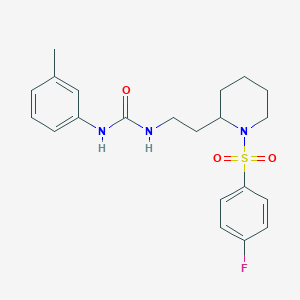
![1-[1-(4-Fluorophenyl)propyl]piperazine](/img/structure/B2941247.png)
